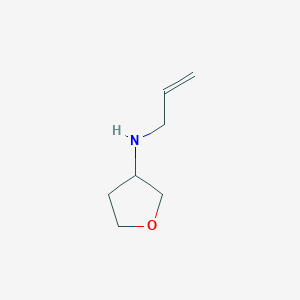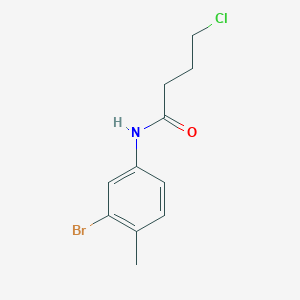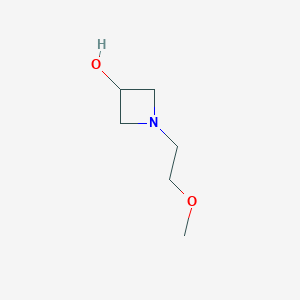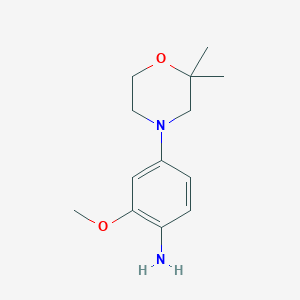![molecular formula C11H13N3 B1454586 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]anilin CAS No. 1183309-99-0](/img/structure/B1454586.png)
4-[(4-Methyl-1H-pyrazol-1-yl)methyl]anilin
Übersicht
Beschreibung
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is a powder at room temperature . The IUPAC name for this compound is 4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenylamine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, has been a subject of interest for many researchers . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is 1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline has a molecular weight of 187.24 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“4-[(4-Methyl-1H-pyrazol-1-yl)methyl]anilin” wird in der organischen Synthese verwendet . Es wurde mit einer C–F-Aktivierungsstrategie aus einer Mischung von 4-(Trifluormethyl)anilin, 4-Methylpyrazol und KOH in Dimethylsulfoxid (DMSO) in einer Ausbeute von 63 % hergestellt .
Kristallographie
Diese Verbindung wurde in kristallographischen Studien verwendet . Einkristalle von this compound wurden durch Schichtung einer CH2Cl2-Lösung der Titelverbindung mit Aceton gefolgt von Pentan gezüchtet . Es wurden zwei verschiedene Polymorphe der Titelverbindung identifiziert .
Ligand für Metallkomplexe
Die Verbindung ist eine Art Tris(pyrazolyl)methan (Tpm)-Ligand . Tpm-Liganden und ihre entsprechenden Metallkomplexe wurden für eine breite Palette von Anwendungen eingesetzt, darunter Katalyse und biomedizinische Chemie .
Katalyse
Tpm-Liganden wurden in der Katalyse verwendet . So wurde beispielsweise das Molekül [TpmMn(CO)3]PF6 als Chemotherapeutikum zur Behandlung von Darmkrebs untersucht .
Biomedizinische Chemie
Im Bereich der biomedizinischen Chemie haben Tpm-Liganden Potenzial gezeigt . Die neutralen Tpm-Liganden sind isoelektronische Analoga der anionischen Tris(pyrazolyl)borat (Tp)-Liganden , eine weitere Klasse dreizähniger Liganden, die auch in vielen Anwendungen eingesetzt wurden .
Antileishmaniale Aktivität
Sulfonamid-Derivate von Pyrazol-Verbindungen, ähnlich wie “this compound”, haben antileishmaniale Aktivität gezeigt . Die Sulfonamid-Funktionalität kann antiparasitäre, antibakterielle und antivirale HIV-Aktivitäten zeigen .
Wirkmechanismus
Target of Action
Similar compounds, such as tris(pyrazolyl)methane ligands, have been exploited for a broad range of applications, including catalysis and biomedical chemistry . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .
Mode of Action
It’s worth noting that both polymorphs feature intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule .
Eigenschaften
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPPDCVKEZUYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



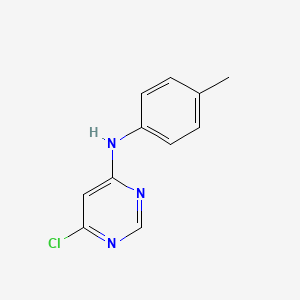
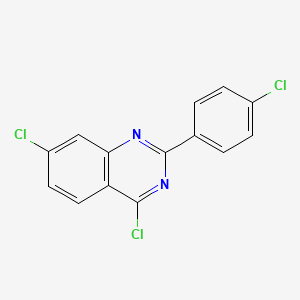
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)
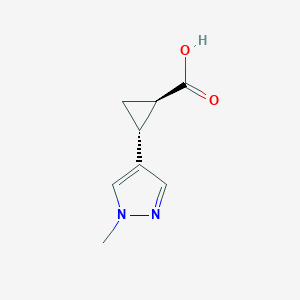

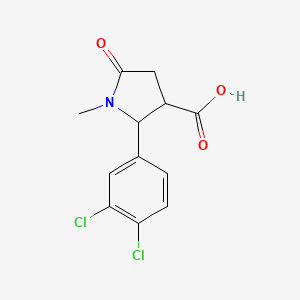
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
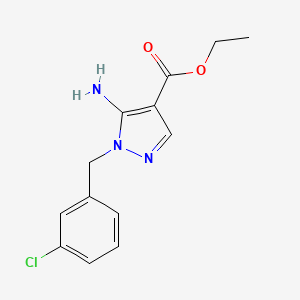
![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
